molecular formula C9H17NO3 B15207044 Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B15207044
M. Wt: 187.24 g/mol
InChI Key: HJSYJGNGZGVYCT-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with ethyl chloroformate and 1-hydroxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as:

These compounds share the pyrrolidine core structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-3-13-9(12)10-6-4-5-8(10)7(2)11/h7-8,11H,3-6H2,1-2H3

InChI Key

HJSYJGNGZGVYCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC1C(C)O

Origin of Product

United States

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